molecular formula C9H17NO6S2 B1139996 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid CAS No. 1043867-42-0

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid

Cat. No.: B1139996
CAS No.: 1043867-42-0
M. Wt: 299.4 g/mol
InChI Key: LTHCCMQDIJSFSH-ZCFIWIBFSA-N
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Description

The compound "(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid" is a chiral propanoic acid derivative characterized by two critical functional groups:

  • A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position, which enhances stability and modulates reactivity during synthetic processes.
  • A methylsulfonylsulfanyl (-S-SO₂CH₃) group at the C3 position, a rare structural motif combining sulfonyl and sulfide moieties.

The (2R)-configuration imparts stereochemical specificity, which is critical for interactions with biological targets or chiral catalysts.

Properties

CAS No.

1043867-42-0

Molecular Formula

C9H17NO6S2

Molecular Weight

299.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid

InChI

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1

InChI Key

LTHCCMQDIJSFSH-ZCFIWIBFSA-N

SMILES

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSS(=O)(=O)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O

Synonyms

N-[(1,1-dimethylethoxy)carbonyl]-S-(methylsulfonyl)-L-cysteine;  N-Boc-Cys-MTS;  N-Boc-Cys-Cysteinemethanethiosulfonate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to form the Boc-protected amino acid.

    Formation of the methylsulfonylsulfanyl group: The methylsulfonylsulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

    Coupling reaction: The protected amino acid is coupled with the methylsulfonylsulfanyl intermediate under suitable conditions to form the desired compound.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylsulfanyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid serves as a valuable building block. Its unique functional groups enable it to act as an intermediate in the synthesis of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for creating derivatives with specific properties.

Table 1: Types of Reactions and Products

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideSulfone derivatives
ReductionLithium aluminum hydrideThiol derivatives
Nucleophilic SubstitutionThiols, aminesVarious substituted derivatives

Biology

In biological research, this compound is utilized to probe enzyme interactions and protein modifications. Its structural characteristics allow it to mimic natural substrates or inhibitors, thus facilitating studies on biochemical pathways and enzyme kinetics. The methylsulfonylsulfanyl group is particularly significant in modulating interactions with enzymes or receptors.

Medicine

The therapeutic potential of this compound is being explored in drug development. It may target specific enzymes or receptors implicated in various diseases, providing a pathway for the development of novel therapeutics. Research indicates that compounds with similar structures have shown promise in treating conditions such as cancer and metabolic disorders.

Industry

In industrial applications, this compound is valuable for producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering. The ability to modify its structure allows for the creation of materials with tailored characteristics for specific industrial needs.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies on similar compounds have shown their ability to act as competitive inhibitors in enzymatic reactions.
  • Therapeutic Applications : Investigations into the use of this compound in drug formulations have indicated its potential efficacy against certain types of cancer cells in vitro. Further studies are needed to explore its pharmacokinetics and therapeutic index.
  • Industrial Material Development : The compound has been tested as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties, showcasing its utility in materials science.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonylsulfanyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related propanoic acid derivatives from the evidence:

Compound Name (CAS/Reference) C2 Substituent C3 Substituent Key Structural Differences Potential Implications
Target Compound (N/A) Boc-protected amino Methylsulfonylsulfanyl (-S-SO₂CH₃) Unique sulfur-sulfonyl combination High polarity, redox activity
(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (2448-45-5, ) Cbz-protected amino Phenyl (-C₆H₅) Aromatic vs. sulfur-sulfonyl group Lower solubility, potential π-π interactions
Imp. A(EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid (66622-47-7, ) None (free carboxylic acid) 3-(2-Methylpropyl)-phenyl No protecting group or sulfur Hydrophobic, non-chiral
Compound 1 (JBC 2010, ) 5-Bromo-indenyl + mercapto (-SH) Indol-3-yl Mercapto group and indole ring Thiol-mediated reactivity, aromatic stacking

Key Observations:

  • Protecting Groups: The Boc group in the target compound offers superior steric protection compared to the Cbz group in , which may affect enzymatic degradation rates in biological systems.
  • Sulfur Functionality: The methylsulfonylsulfanyl group distinguishes the target compound from analogs with simple thiols (e.g., ) or aromatic substituents (e.g., ). This group’s dual sulfur atoms could participate in disulfide exchange or act as a hydrogen-bond acceptor.
  • Chirality: Unlike racemic impurities like Imp. A(EP) , the target compound’s (2R)-configuration ensures stereoselective interactions, critical for binding to chiral receptors or enzymes.

Physicochemical Properties

  • Solubility: The polar sulfonylsulfanyl group likely enhances aqueous solubility compared to phenyl-substituted analogs (e.g., ). However, the Boc group’s hydrophobicity may offset this, requiring empirical solubility studies.
  • Stability: The Boc group is acid-labile, whereas the Cbz group in is base-sensitive. The methylsulfonylsulfanyl group may confer oxidative stability compared to thiol-containing analogs (e.g., ), which are prone to disulfide formation.

Research Findings and Methodological Considerations

  • Structural Similarity Assessment: Computational methods for comparing compound similarity (e.g., fingerprint-based or shape-based algorithms) must account for stereochemistry and functional group electronic effects to avoid misleading conclusions .
  • Synthetic Challenges: The methylsulfonylsulfanyl group’s synthesis likely requires controlled oxidation of a disulfide precursor, contrasting with simpler thiol or sulfonate derivatization in analogs .

Biological Activity

The compound (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid (CAS Number: 149818-98-4) is a specialized amino acid derivative with potential biological activities that merit detailed exploration. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₁H₂₁NO₄S
Molecular Weight 255.36 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 508.6 ± 50.0 °C at 760 mmHg
Flash Point 261.4 ± 30.1 °C

Structural Characteristics

The compound features a sulfonyl group, which is significant for its biological interactions. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for pharmaceutical applications.

Pharmacological Properties

Research indicates that the compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of sulfonyl-containing amino acids can inhibit bacterial growth, suggesting potential as antimicrobial agents.
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, though detailed mechanisms remain to be fully elucidated.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : By mimicking natural amino acids, it may interfere with the translation process in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonyl compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonyl amino acids, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to mitochondrial dysfunction and subsequent apoptosis .

Research Findings Summary Table

Study ReferenceBiological ActivityKey Findings
Journal of Medicinal Chemistry Antimicrobial ActivityEffective against S. aureus and E. coli at low concentrations
Cancer Research Journal Anticancer ActivityInduces apoptosis in MCF-7 cells
Bioorganic Chemistry Letters Enzyme InhibitionInhibits specific metabolic enzymes

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